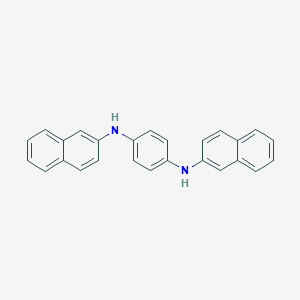

N,N'-Di-2-naphthyl-p-phenylenediamine

描述

N,N'-Di-2-naphthyl-p-phenylenediamine (DNPD) is a p-phenylenediamine derivative with the molecular formula C₂₆H₂₀N₂ and a molecular weight of 360.45 g/mol . It is synthesized via the condensation of p-phenylenediamine with 2-naphthol, often in the presence of catalysts like boric oxide, at elevated temperatures (150–350°C) . DNPD is primarily used as an antioxidant in rubber, polymers (e.g., polyethylene, polypropylene), and engine oils, where it inhibits oxidative degradation by scavenging free radicals . Its grayish powder form and stability under high-temperature conditions make it suitable for industrial applications .

A critical challenge in DNPD production is the removal of impurities such as 2-aminonaphthalene (a known carcinogen) and excess 2-naphthol. Purification methods involving mixed solvent systems (e.g., methanol/xylene) have been developed to reduce 2-aminonaphthalene to <2 ppm and 2-naphthol to <0.05% .

化学反应分析

Table 1: Reaction Conditions and Yields

| Catalyst | Molar Ratio (β-naphthol:PPD) | Temp (°C) | Time (hr) | DNPD Yield (%) | β-Naphthylamine (ppm) |

|---|---|---|---|---|---|

| B₂O₃ (0.5%) | 3:1 | 232 | 4 | 92.5 | 106 |

| B₂O₃ (5.0%) | 3:1 | 232 | 2 | 93 | 8 |

| H₃BO₃ (5.0%) | 3:1 | 232 | 4 | 84.7 | N/A |

| None | 3:1 | 343 | 1.5 | 68.9 | 1,259 |

Key Findings :

- Boric oxide reduces β-naphthylamine (a carcinogenic byproduct) by >95% compared to uncatalyzed reactions .

- Optimal molar ratios range from 3:1 to 6:1 (β-naphthol:PPD), with excess β-naphthol driving the reaction forward .

- Temperatures <300°C minimize decomposition while maintaining high yields .

Acid-Base Reactivity

DNPD acts as a weak base, neutralizing acids exothermically to form salts :

Notable Incompatibilities :

- Isocyanates : Risk of vigorous polymerization.

- Halogenated organics : Potential halogen displacement reactions.

- Peroxides : May induce oxidative degradation.

Thermal Decomposition and Byproduct Formation

At elevated temperatures (>300°C), DNPD decomposes to release β-naphthylamine and polycyclic aromatic hydrocarbons . A study comparing decomposition pathways showed:

Table 2: Byproduct Formation at Varying Temperatures

| Temp (°C) | β-Naphthylamine (ppm) | Decomposition Products Identified |

|---|---|---|

| 200 | 14.7 | Trace PAHs |

| 250 | 8 | None |

| 300 | 106 | Anthracene, phenanthrene |

Critical Insight : Lower reaction temperatures (<250°C) coupled with B₂O₃ catalysis suppress hazardous byproducts .

Purification and Solvent Interactions

Crude DNPD contains residual β-naphthol and β-naphthylamine, removed via mixed solvent systems :

Table 3: Solvent Efficacy in Impurity Removal

| Solvent System | β-Naphthol Removal (%) | β-Naphthylamine (ppm) | Color (Post-Purification) |

|---|---|---|---|

| 25% Methanol/75% Xylene | 99.95 | 0.5–2 | Light gray |

| Methanol Alone | 99.8 | 15–20 | Dark brown |

| Xylene Alone | 99.7 | 10–15 | Light brown |

Optimized Protocol : Refluxing with methanol-xylene mixtures (1:3 v/v) achieves >99.9% purity .

Oxidative Stability and Antioxidant Function

DNPD inhibits oxidative degradation in polymers via radical scavenging :

Applications :

- Rubber : Reduces ozone cracking in styrene-butadiene rubber (SBR).

- Polyolefins : Extends lifespan of polyethylene (PE) and polypropylene (PP).

常见问题

Q. What are the primary applications of DNPD in academic research?

DNPD is primarily studied as an antioxidant in rubber formulations and as a model compound for investigating environmental persistence and metabolic pathways. Key research areas include:

- Antioxidant mechanisms : DNPD inhibits rubber degradation by scavenging free radicals and preventing ozone-induced chain scission. Studies often compare its efficacy to other phenylenediamine derivatives (e.g., 6PPD) .

- Environmental monitoring : DNPD is detected in road dust and urban environments, where it serves as a marker for tire wear particles. Researchers analyze its distribution to assess contamination levels and human exposure risks .

- Toxicology : DNPD is metabolized to 2-naphthylamine (2NA), a carcinogen, making it a critical subject for metabolic pathway studies .

Q. What analytical techniques are recommended for quantifying DNPD in environmental matrices?

Methodological protocols for DNPD detection typically involve:

- Extraction : Use pressurized liquid extraction (PLE) or ultrasonication with solvents like dichloromethane/acetone (1:1 v/v) for road dust and soil samples .

- Chromatography : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile with 0.1% formic acid) .

- Quantification : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. Detection limits in environmental samples often range from 0.1–1.0 ng/g .

Q. What safety precautions are critical when handling DNPD in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact. DNPD may act as a skin sensitizer .

- Ventilation : Work in a fume hood to minimize inhalation of particulates. DNPD’s dust form poses respiratory hazards .

- Waste disposal : Follow local regulations for aryl amine disposal. Incineration or chemical neutralization is recommended to prevent environmental release .

Q. How can researchers investigate the metabolic conversion of DNPD to 2-naphthylamine?

Advanced methodologies include:

- In vitro assays : Incubate DNPD with liver microsomes (e.g., rat or human) to identify cytochrome P450-mediated oxidation products. Monitor metabolites via high-resolution mass spectrometry (HRMS) .

- In vivo models : Administer DNPD to rodents and analyze urine/blood for 2NA using gas chromatography-MS (GC-MS). Track dose-response relationships and hepatic enzyme activity .

- Isotopic labeling : Use ¹⁴C-labeled DNPD to trace metabolic pathways and quantify bioaccumulation in tissues .

Q. What experimental approaches assess DNPD’s environmental persistence and degradation products?

- Ozonation studies : Expose DNPD to ozone in simulated environmental chambers. Analyze reaction products (e.g., quinones) via LC-MS/MS and compare toxicity profiles (e.g., in vitro assays with aquatic organisms) .

- Photodegradation : Use UV irradiation to study sunlight-induced breakdown. Monitor intermediates with quadrupole time-of-flight (Q-TOF) MS and assess half-lives in water/soil systems .

- Field sampling : Collect longitudinal data from urban and industrial zones to model DNPD’s environmental half-life and spatial distribution .

Q. How can contradictory findings about DNPD’s toxicity and environmental impact be reconciled?

- Meta-analysis : Aggregate data from in vitro, in vivo, and field studies to identify confounding variables (e.g., matrix effects in environmental samples or interspecies metabolic differences) .

- Dose-response modeling : Use benchmark dose (BMD) frameworks to compare toxicity thresholds across studies. Prioritize research on DNPD’s quinone derivatives, which may explain variability in ecotoxicological outcomes .

- Regulatory cross-referencing : Evaluate DNPD against databases like the EPA’s Endocrine Disruptor Screening Program (EDSP) to clarify its hazard classification .

相似化合物的比较

Comparison with Similar p-Phenylenediamine Derivatives

DNPD belongs to a class of p-phenylenediamine antioxidants, which vary in substituent groups and applications. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Differences

- DNPD vs. DPPD : DNPD’s naphthyl groups provide superior UV resistance compared to DPPD’s phenyl substituents, making DNPD more effective in outdoor applications. However, DPPD’s smaller structure improves solubility in polar matrices .

- DNPD vs. 6PPD: 6PPD’s isopropyl group allows better dispersion in rubber, but its environmental transformation product, 6PPD-quinone, is highly toxic to aquatic life. DNPD lacks similar documented transformation products but shares concerns about environmental persistence .

Environmental and Health Considerations

准备方法

Synthesis of Crude N,N'-Di-2-naphthyl-p-phenylenediamine

The synthesis of DNPD involves a condensation reaction between p-phenylenediamine and 2-naphthol under controlled thermal conditions.

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 150–350°C | 200–320°C |

| Molar Ratio (2-naphthol:PPD) | 2:1–5:1 | 3:1 |

| Reaction Time | 1–8 hours | 2–5 hours |

| Catalyst Concentration | 0–1% | 0.5% (Boric Oxide) |

Post-reaction, the molten mixture is cooled, ground into a powder, and subjected to purification .

Purification Strategies for DNPD

Crude DNPD contains three primary impurities: unreacted 2-naphthol (up to 37.3 wt%), dark-colored polymeric byproducts, and 2-aminonaphthalene (up to 1,000 ppm) . Traditional methods using methanol or ethylene glycol fail to remove chromatic impurities adequately, necessitating advanced solvent systems.

Mixed Solvent Extraction

A mixed solvent system of alkanols (e.g., methanol, isopropanol) and alkylated benzenes (e.g., xylene) achieves simultaneous removal of all impurities. The optimal composition is 25% methanol/75% xylene (v/v), which reduces 2-aminonaphthalene to 1.4 ppm and 2-naphthol to <0.05 wt% .

Table 2: Efficacy of Solvent Systems in DNPD Purification

| Solvent System | 2-Aminonaphthalene (ppm) | 2-Naphthol (wt%) | Color Post-Purification | Yield (%) |

|---|---|---|---|---|

| Xylene | 1.7 | <0.05 | Grayish-blue | 93.5 |

| 25% Methanol/75% Xylene | 1.4 | <0.05 | Near-white | 93.1 |

| Methanol | 2.5 | <0.05 | Dark gray | 89.0 |

The process involves:

-

Refluxing crude DNPD with the solvent (2:1–4:1 solvent-to-product ratio) for 15 minutes.

-

Filtration and sequential washing with alkanols.

Analytical Methods for Quality Assurance

Colorimetric Analysis

Color quality is assessed using the Adams chromatic value system (ASTM D2244-68) with a Colormaster Colorimeter. Acceptable post-purification values include:

Quantification of Impurities

Gas chromatography-mass spectrometry (GC-MS) detects 2-aminonaphthalene at ppm levels, while titration methods quantify residual 2-naphthol .

Industrial Applications and Performance

DNPD’s antioxidant properties stabilize polymers like polyethylene, polypropylene, and nylon against thermal degradation. In engine oils, it prevents sludge formation at high temperatures. Its non-staining characteristic, ensured by rigorous purification, makes it ideal for light-colored rubber products .

属性

IUPAC Name |

1-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-3-7-21-17-25(11-9-19(21)5-1)27-23-13-15-24(16-14-23)28-26-12-10-20-6-2-4-8-22(20)18-26/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETPHHXZEJAYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020918 | |

| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-di-2-naphthyl-p-phenylenediamine is a gray powder. (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes at 450-453 °F (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.25 (NTP, 1992) - Denser than water; will sink | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

93-46-9 | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Di(2-naphthyl)-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diafen NN | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dnpda | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-di-2-naphthyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-2-NAPHTHALENYL-1,4-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWK9V6MZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

437 to 444 °F (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。